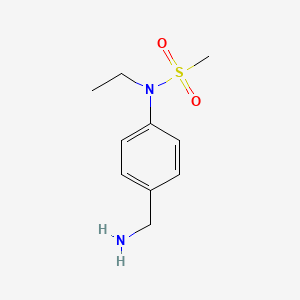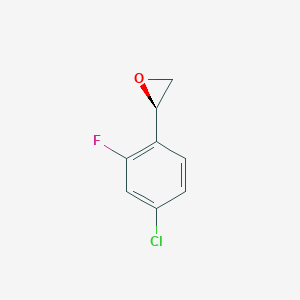![molecular formula C7H10N2O B15309995 (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol CAS No. 1343401-04-6](/img/structure/B15309995.png)
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol is a heterocyclic compound with the molecular formula C7H10N2O. This compound features a cyclopenta[d]imidazole ring system with a methanol group attached to the second carbon. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is known for its presence in various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring, making it more rigid and planar.
Histidine: An amino acid with an imidazole side chain, important in enzyme active sites.
Uniqueness
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol is unique due to its tetrahydrocyclopenta ring fused to the imidazole core, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Numéro CAS |
1343401-04-6 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-4-7-8-5-2-1-3-6(5)9-7/h10H,1-4H2,(H,8,9) |
Clé InChI |
DVRWQPRDZZHLFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


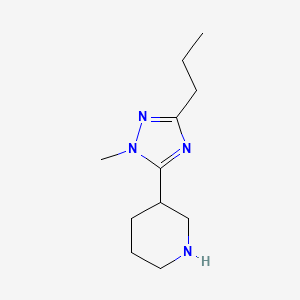
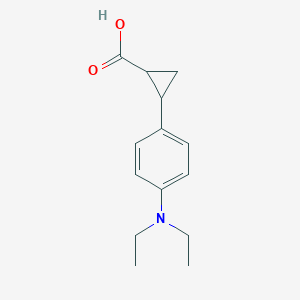
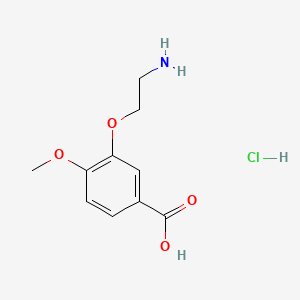
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
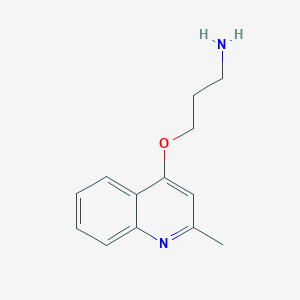
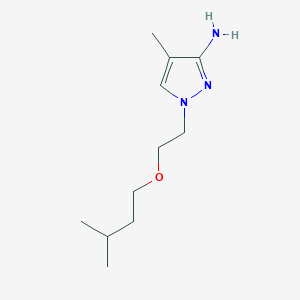
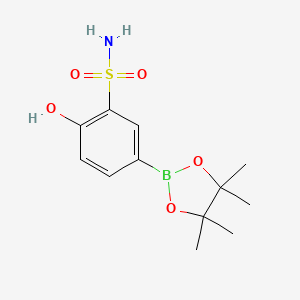
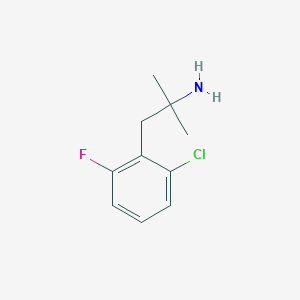
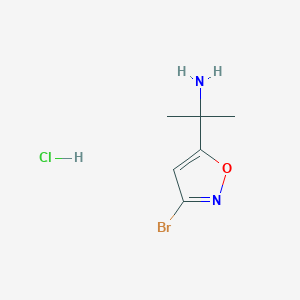
![3-amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15309980.png)
